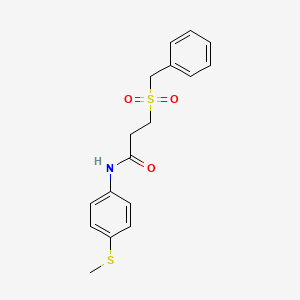

3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide

Description

3-(Benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide is a sulfonamide derivative characterized by a propanamide backbone substituted with a benzylsulfonyl group at the C3 position and a 4-(methylthio)phenyl moiety at the N-terminal.

Properties

IUPAC Name |

3-benzylsulfonyl-N-(4-methylsulfanylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S2/c1-22-16-9-7-15(8-10-16)18-17(19)11-12-23(20,21)13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRFYZOSJPWWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide typically involves the reaction of benzylsulfonyl chloride with N-(4-(methylthio)phenyl)propanamide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzylsulfonyl group can be reduced to a benzylthiol using reducing agents such as lithium aluminum hydride.

Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Benzylthiol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The methylthio group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide, differing primarily in substituents on the propanamide core or aryl groups:

Physical and Spectroscopic Properties

- Melting Points :

- Benzylsulfonyl derivatives (e.g., 3-(Methylthio)-N-(3-(trifluoromethoxy)phenyl)propanamide ): Melting points range from 84–127°C, influenced by aryl substituent polarity .

- Piperidin-1-ylsulfonyl analogs: Higher melting points (e.g., 126–127°C) due to crystalline packing from rigid piperidine rings .

- Spectroscopic Data :

Biological Activity

3-(Benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide is an organic compound characterized by the presence of both benzylsulfonyl and methylthio groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

- IUPAC Name : 3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide

- Molecular Formula : C16H19NO3S2

- CAS Number : 923449-05-2

The compound's structure allows it to engage in various chemical reactions, enhancing its potential applications in biological systems.

The biological activity of 3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The methylthio group may enhance the compound's binding affinity and specificity, contributing to its overall biological efficacy.

Anticancer Potential

The compound has also been explored for its potential anticancer properties. Studies have indicated that benzylsulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways affected by 3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide.

Enzyme Inhibition Studies

Preliminary studies suggest that this compound may act as an enzyme inhibitor. Its structural components allow it to interact with key enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis. Similar mechanisms could be hypothesized for 3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide.

Case Studies and Research Findings

- Anticonvulsant Activity : Related compounds have shown anticonvulsant effects in animal models. For instance, N'-benzyl derivatives have been reported to possess significant activities in maximal electroshock seizure models, indicating a potential neuroprotective role that could be explored for the target compound.

- Structure-Activity Relationship (SAR) : Research on similar compounds has provided insights into how modifications at various positions affect biological activity. For example, substituents on the benzene ring can dramatically alter potency, suggesting that systematic variations of the methylthio or benzylsulfonyl groups could optimize activity.

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of 3-(benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide to various protein targets. These studies help identify critical interactions that may enhance or inhibit biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.